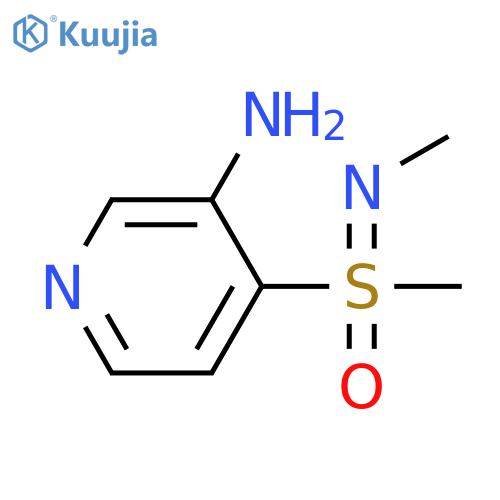Cas no 2092412-61-6 (4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine)

2092412-61-6 structure
商品名:4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine
CAS番号:2092412-61-6
MF:C7H11N3OS
メガワット:185.246739625931
MDL:MFCD30625841
CID:5239109
4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
- 4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine
-
- MDL: MFCD30625841
- インチ: 1S/C7H11N3OS/c1-9-12(2,11)7-3-4-10-5-6(7)8/h3-5H,8H2,1-2H3
- InChIKey: YSUGRNZBCRKWSD-UHFFFAOYSA-N
- ほほえんだ: O=S(C)(C1C(N)=CN=CC=1)=NC
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ふってん: 384.8±52.0 °C(Predicted)
4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-308459-1g |
4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine |
2092412-61-6 | 1g |
$0.0 | 2023-09-05 | ||
| Enamine | EN300-308459-1.0g |
4-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridin-3-amine |
2092412-61-6 | 1.0g |
$0.0 | 2023-02-26 |
4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine 関連文献
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
2092412-61-6 (4-methyl(methylimino)oxo-lambda6-sulfanylpyridin-3-amine) 関連製品
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
